molecular formula C14H14N8O3S B2889311 4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1396783-38-2

4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2889311
CAS No.: 1396783-38-2
M. Wt: 374.38
InChI Key: BPHPPDSZOSLPJR-UHFFFAOYSA-N
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Description

4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14N8O3S and its molecular weight is 374.38. The purity is usually 95%.
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Biological Activity

4-methyl-N-(4-(4-(2-(methylamino)-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.

The molecular formula of the compound is C14H14N8O3SC_{14}H_{14}N_{8}O_{3}S with a molecular weight of approximately 374.38 g/mol. The structure includes a thiadiazole moiety, which is often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against several cancer cell lines. Notably, it has been evaluated for its inhibitory effects on the c-Met signaling pathway, which is critical in cancer progression.

Key Findings:

  • Inhibition of c-Met: The compound demonstrated significant inhibition of c-Met phosphorylation in both cell-free and cellular assays, indicating its potential as a targeted therapy for cancers that exhibit c-Met overexpression .
  • Cell Cycle Arrest and Apoptosis: It induced cell cycle arrest and apoptosis in MKN-45 gastric cancer cells, showcasing its mechanism as an antitumor agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • Thiadiazole Moiety: The presence of the thiadiazole ring is essential for cytotoxic activity. Modifications in this region can significantly alter potency .
  • Substituents: The methyl group at the fourth position of the phenyl ring enhances activity by influencing electronic properties and steric factors .

Study 1: In Vitro Evaluation

In a study assessing various thiadiazole derivatives, this compound was tested against multiple human cancer cell lines. It showed promising results with IC50 values indicating potent cytotoxicity .

Study 2: Mechanistic Insights

Further investigations revealed that the compound not only inhibited c-Met but also affected downstream signaling pathways involved in cell proliferation and survival. This dual action suggests potential for combination therapies targeting multiple pathways in cancer treatment .

Data Summary Table

PropertyValue
Molecular FormulaC14H14N8O3SC_{14}H_{14}N_{8}O_{3}S
Molecular Weight374.38 g/mol
Biological ActivityAnticancer (c-Met inhibitor)
Mechanism of ActionCell cycle arrest and apoptosis
Key FindingsSignificant cytotoxicity against various cancer cell lines

Properties

IUPAC Name

4-methyl-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O3S/c1-8-12(26-20-17-8)13(24)16-9-3-5-10(6-4-9)22-14(25)21(18-19-22)7-11(23)15-2/h3-6H,7H2,1-2H3,(H,15,23)(H,16,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHPPDSZOSLPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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